molecular formula C14H21BO3 B2611938 3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester CAS No. 2377607-96-8

3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester

Cat. No.: B2611938
CAS No.: 2377607-96-8
M. Wt: 248.13
InChI Key: DHMSQZHEQIAFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester is an organoboron compound that has gained attention in various fields of research and industry

Scientific Research Applications

3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is explored for its potential in drug delivery systems and as a sensor for detecting biological molecules.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer treatment due to its ability to form stable complexes with biomolecules.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes

Safety and Hazards

While specific safety data for 3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester is not available, general precautions for handling boronic acid esters include avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

Preparation Methods

The synthesis of 3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester typically involves the reaction of 3-(Hydroxymethyl)-5-methylphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). The product is usually purified by column chromatography to obtain a high yield and purity .

Chemical Reactions Analysis

3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of sensors and drug delivery systems. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester include other boronic esters such as phenylboronic acid pinacol ester and 3-(Hydroxymethyl)phenylboronic acid pinacol ester. Compared to these compounds, this compound offers unique properties such as enhanced stability and reactivity, making it a valuable tool in synthetic chemistry and biomedical research .

Properties

IUPAC Name

[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-10-6-11(9-16)8-12(7-10)15-17-13(2,3)14(4,5)18-15/h6-8,16H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMSQZHEQIAFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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